

Comparative In-Vitro Analysis of 7-Bromo-1H-indole-2-carboxylic Acid Analogs

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Compound of Interest

Compound Name: 7-Bromo-1H-indole-2-carboxylic acid

Cat. No.: B105360

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of **7-Bromo-1H-indole-2-carboxylic acid** analogs and related indole-2-carboxylic acid derivatives against various biological targets implicated in oncology and virology. The data presented is compiled from publicly available research, offering a valuable resource for identifying lead compounds and guiding further drug discovery efforts.

Executive Summary

Derivatives of **7-Bromo-1H-indole-2-carboxylic acid** have demonstrated significant potential as inhibitors of key enzymes in disease pathways. This guide focuses on their activity against HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and key receptor tyrosine kinases in oncology, EGFR and VEGFR-2. The following sections provide a detailed comparison of the inhibitory activities of these compounds, alongside the methodologies used for their evaluation.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in-vitro inhibitory activities of various indole-2-carboxylic acid derivatives against their respective targets.

Table 1: HIV-1 Integrase Strand Transfer Inhibition

Compound ID	Modification on Indole-2-Carboxylic Acid Scaffold	IC50 (μM)	Reference Compound	IC50 (μM)
17a	6-halogenated benzene ring	3.11	Raltegravir	Not Reported in Study
1	Unsubstituted	>50	Raltegravir	Not Reported in Study

Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[\[1\]](#)[\[2\]](#)

Table 2: IDO1 and TDO Dual Inhibition

Compound ID	Modification on Indole-2-Carboxylic Acid Scaffold	IDO1 IC50 (μM)	TDO IC50 (μM)
9o-1	6-acetamido derivative	1.17	1.55
9p-O	para-benzoquinone derivative	0.0XX (double-digit nM)	0.0XX (double-digit nM)

Data sourced from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[\[3\]](#)

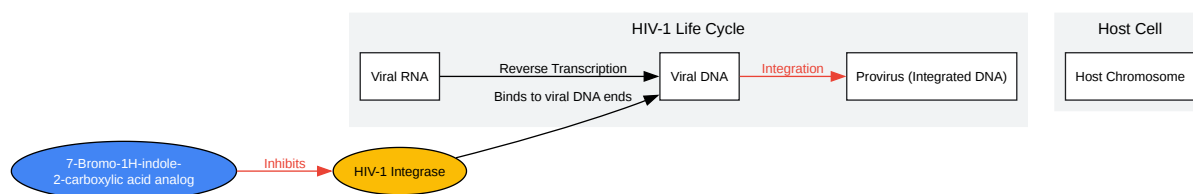
Table 3: Anticancer Activity - Kinase Inhibition

Compound	Target Kinase	IC50 (nM)	Cell Line	GI50 (nM)	Reference Compound	IC50/GI50 (nM)
Va	EGFR	71	Multiple	26-86	Erlotinib	80
Ve	EGFR, BRAFV600E	Not Reported	Multiple	26-86	Erlotinib	60 (BRAFV600E)
Vf	EGFR, BRAFV600E	Not Reported	Multiple	26-86	Erlotinib	60 (BRAFV600E)
Vg	EGFR, BRAFV600E	Not Reported	Multiple	26-86	Erlotinib	60 (BRAFV600E)
Vh	EGFR, BRAFV600E	Not Reported	Multiple	26-86	Erlotinib	60 (BRAFV600E)
5BDBIC	VEGFR-2	Not Reported	HepG2	14,300	Sorafenib	6,200

Data for compounds Va, Ve, Vf, Vg, Vh sourced from a study on indole-2-carboxamides as potential multi-target antiproliferative agents.[4] Data for 5BDBIC sourced from a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives.[5]

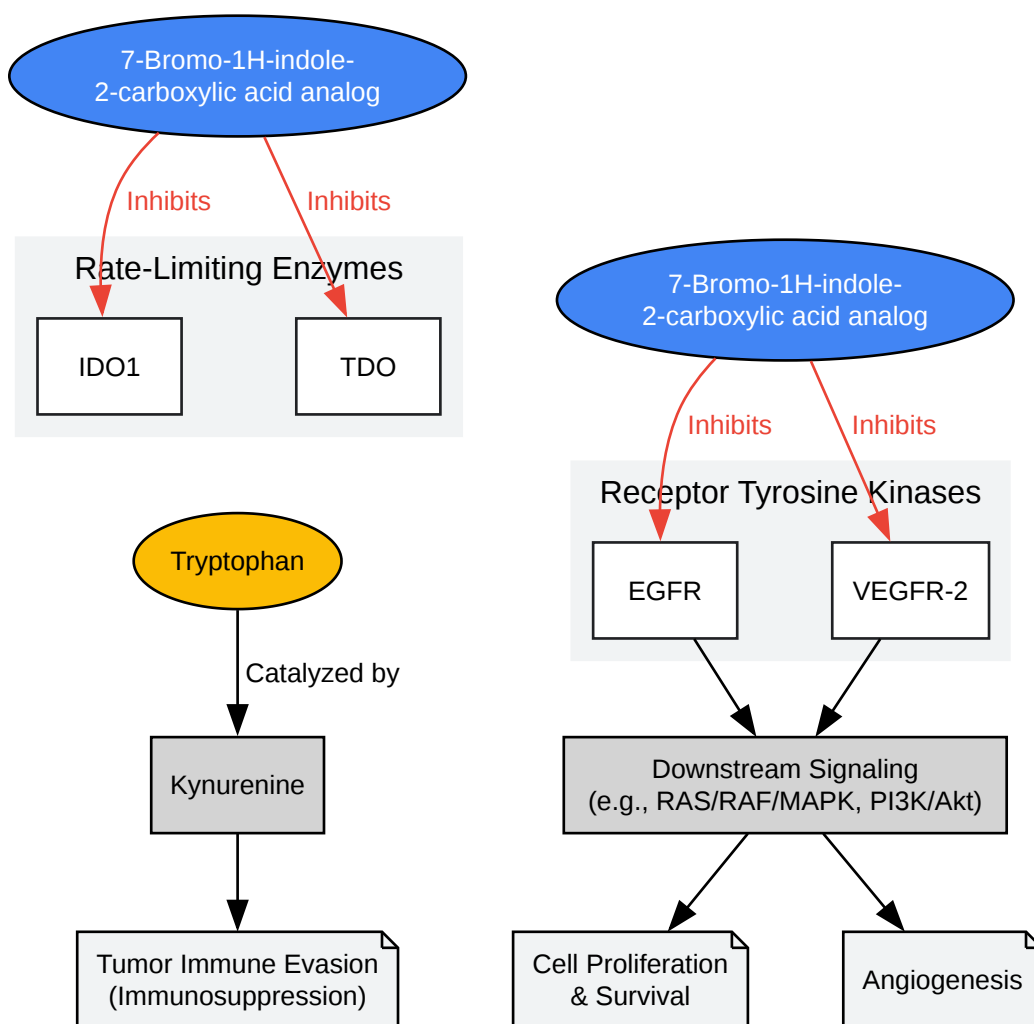
Signaling Pathway and Experimental Workflow Diagrams

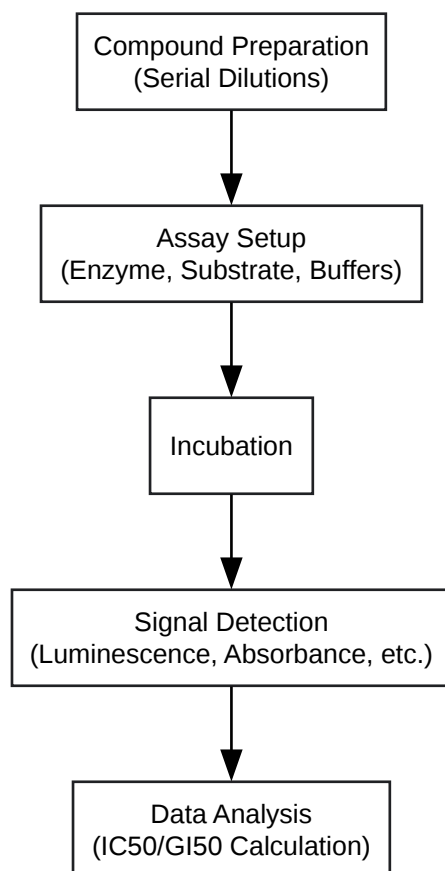
The following diagrams illustrate the targeted signaling pathways and the general workflow of the in-vitro experiments.



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Caption: HIV-1 Integrase Inhibition Pathway.





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